molecular formula C8H7BrN2O3 B13607452 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one

1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one

Katalognummer: B13607452
Molekulargewicht: 259.06 g/mol
InChI-Schlüssel: JWHQKMNAFIDDTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one is a chemical compound with the molecular formula C8H7BrN2O3 and a molecular weight of 259.06 g/mol . It is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring, along with a propan-2-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one typically involves the bromination and nitration of pyridine derivatives followed by the introduction of the propan-2-one group. One common method involves the following steps:

Analyse Chemischer Reaktionen

1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and nitro groups play a crucial role in its reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C8H7BrN2O3

Molekulargewicht

259.06 g/mol

IUPAC-Name

1-(5-bromo-3-nitropyridin-2-yl)propan-2-one

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)2-7-8(11(13)14)3-6(9)4-10-7/h3-4H,2H2,1H3

InChI-Schlüssel

JWHQKMNAFIDDTM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.